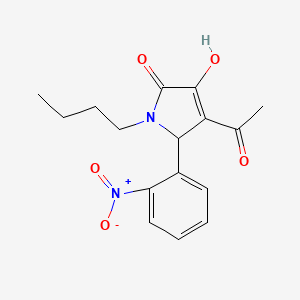![molecular formula C20H29ClN2O2 B5228461 [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5228461.png)
[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol, also known as ACBCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of bipiperidinyl compounds and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol is not fully understood. However, it has been suggested that [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol acts as a selective agonist of the mu-opioid receptor and a partial agonist of the delta-opioid receptor. This results in the modulation of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its pharmacological effects.
Biochemical and Physiological Effects:
[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol has been shown to exhibit potent analgesic and anti-inflammatory properties. It has also been found to possess antipsychotic and anxiolytic effects. Additionally, [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol has been studied for its potential use in the treatment of addiction and withdrawal symptoms. [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol has been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its pharmacological effects.
Advantages and Limitations for Lab Experiments
One of the advantages of [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol is that it exhibits potent pharmacological effects, making it a promising candidate for therapeutic applications. However, one of the limitations of [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the potential use of [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol in the treatment of addiction and withdrawal symptoms. Additionally, further studies can be conducted to investigate the potential use of [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol in the treatment of other diseases and disorders.
Synthesis Methods
The synthesis of [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol involves the reaction of 1,4-bis(2-chlorobenzyl)piperazine with acetic anhydride and sodium acetate in acetic acid. This reaction results in the formation of the intermediate 1-(2-chlorobenzyl)-4-(acetylamino)piperidine, which is then reduced to [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol using sodium borohydride in methanol. The final product is obtained after purification by column chromatography.
Scientific Research Applications
[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties. [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol has also been shown to possess antipsychotic and anxiolytic effects. Additionally, [1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[4-[4-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c1-16(25)22-10-6-18(7-11-22)23-12-8-20(15-24,9-13-23)14-17-4-2-3-5-19(17)21/h2-5,18,24H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZOICRNYZVJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)(CC3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)

![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)

![pentyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228435.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5228451.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![2-(2,4-dichlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228476.png)

![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)